molecular formula C5H8N6O4 B14147603 1,3,5-Triazine-2,4,6-triamine oxalate CAS No. 67797-68-6

1,3,5-Triazine-2,4,6-triamine oxalate

Cat. No.: B14147603
CAS No.: 67797-68-6
M. Wt: 216.16 g/mol
InChI Key: OWUDFCCCSKRXAN-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine oxalate is a chemical compound that combines 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, with oxalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. Melamine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide or dicyandiamide . The reaction involves heating cyanamide in the presence of a catalyst to form melamine. The oxalate salt is then formed by reacting melamine with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea, which decomposes to form cyanamide. The cyanamide then trimerizes to form melamine. The oxalate salt is produced by mixing melamine with oxalic acid in a suitable solvent and allowing the reaction to proceed to completion .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring.

    Substitution: Substitution reactions can occur at the nitrogen atoms of the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts specific properties that are useful in various applications. The oxalate salt form enhances its solubility and reactivity, making it suitable for different industrial and research purposes .

Properties

CAS No.

67797-68-6

Molecular Formula

C5H8N6O4

Molecular Weight

216.16 g/mol

IUPAC Name

oxalic acid;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6)

InChI Key

OWUDFCCCSKRXAN-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O

Related CAS

67797-68-6
70285-36-8

Origin of Product

United States

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